molecular formula C19H17ClN4O3 B2546497 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034330-61-3

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No. B2546497
CAS RN: 2034330-61-3
M. Wt: 384.82
InChI Key: PCUVVEYUYWDHGI-UHFFFAOYSA-N
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Description

The compound "(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone" is a complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures that can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves substitution reactions, as seen in the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, where a substitution reaction was used to introduce a 2,5-Dichloro-benzenesulfonyl group into the molecule . This suggests that similar synthetic strategies could be employed for the synthesis of "this compound," potentially involving substitution reactions to introduce the isoxazole and chloropyridinyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using single crystal X-ray diffraction studies. For instance, the piperidine ring in the studied compound adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral . The dihedral angles between the benzene ring and the piperidine rings in another compound were found to be significant, indicating the potential for steric interactions in similar molecules . These findings can be extrapolated to suggest that the target compound may also exhibit specific conformations and interatomic angles that could influence its reactivity and interactions.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of the compounds studied. However, the presence of functional groups such as the piperidinyl and chlorophenyl groups in the related compounds suggests that they could participate in various chemical reactions, such as nucleophilic substitutions or hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include thermal stability, as evidenced by thermogravimetric analysis, which showed stability in a certain temperature range . The presence of intermolecular hydrogen bonds and other non-covalent interactions such as C—Cl···π and π···π interactions contribute to the stability of the crystal structure . The electronic properties, such as the HOMO-LUMO energy gap, were also evaluated, providing insights into the reactivity of the molecule . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to predict the properties of the compound .

Mechanism of Action

The compound is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . It selectively inhibits PCSK9 protein synthesis .

properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c20-15-12-22-7-3-17(15)26-14-4-8-24(9-5-14)19(25)16-10-18(27-23-16)13-2-1-6-21-11-13/h1-3,6-7,10-12,14H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUVVEYUYWDHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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